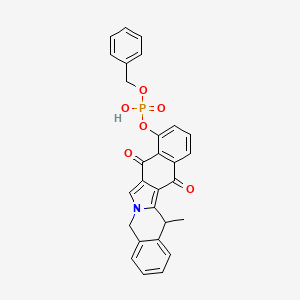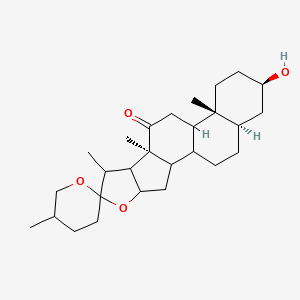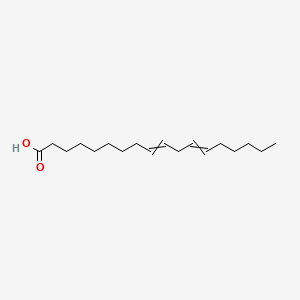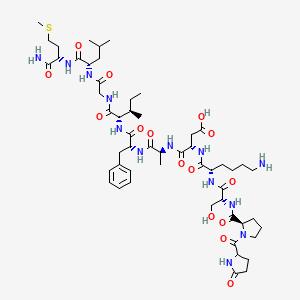
3-(4-Methylbenzylidene)camphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylbenzylidene)camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde . The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The final product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzylidene)camphor undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(4-Methylbenzylidene)camphor has several scientific research applications:
Chemistry: Used as a model compound in studies of photostability and photodegradation of UV filters.
Biology: Investigated for its potential endocrine-disrupting effects and its impact on aquatic organisms.
Medicine: Studied for its potential use in dermatological formulations to protect against UV radiation.
Industry: Widely used in the formulation of sunscreens, cosmetics, and personal care products.
Mechanism of Action
3-(4-Methylbenzylidene)camphor exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light (290-320 nm) and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin . Additionally, it has been shown to exhibit estrogenic activity, which may involve binding to estrogen receptors and modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
Octocrylene: Another UV filter used in sunscreens, known for its ability to absorb UVB and short UVA rays.
Avobenzone: A UV filter that absorbs the full spectrum of UVA rays.
Oxybenzone: A UV filter that absorbs UVB and UVA rays but has raised concerns due to its potential endocrine-disrupting effects.
Uniqueness
3-(4-Methylbenzylidene)camphor is unique in its specific absorption of UVB radiation and its dual role as a UV filter and potential endocrine disruptor . Its stability and effectiveness in protecting against UVB radiation make it a valuable ingredient in sunscreen formulations .
Properties
Key on ui mechanism of action |
Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. |
|---|---|
CAS No. |
95342-41-9 |
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(1R,3E,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+/t15-,18+/m1/s1 |
InChI Key |
HEOCBCNFKCOKBX-RELGSGGGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\[C@H]3CC[C@@](C2=O)(C3(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |
melting_point |
66-69 |
solubility |
Poorly soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B10762662.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B10762677.png)









![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (8E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10762739.png)

